2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid
Description
Structural Characterization of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic Acid
Molecular Architecture and IUPAC Nomenclature
This compound is a bifunctional organic compound comprising three distinct structural motifs:
- Pyridin-3-ylmethyl group : A pyridine ring substituted at the 3-position with a methylene bridge.
- Carbamoyl linkage : A carbamoyl (-CONH-) group connecting the pyridine moiety to a methoxy-acetic acid backbone.
- Acetic acid derivative : A methoxy-substituted ethylene glycol chain terminating in a carboxylic acid group.
The IUPAC name, 2-[2-oxo-2-(pyridin-3-ylmethylamino)ethoxy]acetic acid , reflects this connectivity. Key molecular parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.22 g/mol | |
| SMILES | C1=CC(=CN=C1)CNC(=O)COCC(=O)O | |
| InChIKey | WYZOZULMZZOXIC-UHFFFAOYSA-N | |
| PubChem CID | 3643287 |
The compound’s architecture suggests potential hydrogen-bonding interactions between the carbamoyl oxygen and the pyridine nitrogen, as well as ionizable carboxylic acid and carbamate groups.
Crystallographic Analysis and Conformational Studies
No crystallographic data or X-ray diffraction studies were identified in the available literature for this compound. Conformational analyses (e.g., rotameric states of the methoxy-acetic acid chain) remain unreported. The absence of experimental solid-state structural data limits direct insights into molecular packing or intermolecular interactions.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic characterization data are not explicitly provided in the sources. However, the following theoretical predictions can be inferred from the structure:
Infrared (IR) Spectroscopy
- Carbonyl groups : Strong absorption near 1700 cm⁻¹ (carbamoyl C=O) and 1750 cm⁻¹ (acetic acid C=O).
- Pyridine ring : Aromatic C–N stretches around 1600–1500 cm⁻¹.
- Methoxy group : C–O–C stretching at ~1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Pyridine protons: Signals in the aromatic region (δ 7.0–8.5 ppm).
- Methoxy protons: Singlet near δ 3.5–3.8 ppm.
- Acetic acid protons: Broad singlet at δ 12–13 ppm (COOH).
- ¹³C NMR : Carbonyl carbons at δ 165–175 ppm.
Mass Spectrometry (MS)
- Molecular ion : [M]⁺ peak at m/z 224.22 (C₁₀H₁₂N₂O₄).
- Fragmentation : Loss of CO₂ (44 Da) and methoxy groups (31 Da) expected.
Computational Chemistry Studies (DFT, Molecular Modeling)
No computational studies, such as Density Functional Theory (DFT) optimizations or molecular dynamics simulations, were identified in the reviewed literature. Theoretical investigations into electronic structure, pKa values, or solvation effects remain unreported.
Properties
IUPAC Name |
2-[2-oxo-2-(pyridin-3-ylmethylamino)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(6-16-7-10(14)15)12-5-8-2-1-3-11-4-8/h1-4H,5-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZOZULMZZOXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid typically involves the reaction of pyridine-3-methanol with chloroacetic acid in the presence of a base, followed by the addition of a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown potential in the development of therapeutic agents. Its structural similarity to known pharmacophores allows it to be explored as a lead compound in drug discovery. For instance, derivatives of pyridine-based compounds have been investigated for their activity against various diseases, including cancer and bacterial infections .
2. Enzyme Inhibition Studies
Research indicates that compounds similar to this compound may act as inhibitors for specific enzymes. For example, studies have focused on its role as an inhibitor of KDM4A, an enzyme involved in histone demethylation, which is crucial for gene regulation and epigenetic modifications . The inhibition of such enzymes can lead to significant therapeutic effects in cancer treatment.
3. Buffering Agent in Biological Systems
This compound has been utilized as a non-ionic organic buffering agent in cell culture applications. Its ability to maintain pH within a specific range (6 to 8.5) makes it suitable for various biological experiments, particularly in maintaining the stability of proteins and nucleic acids during assays .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyridine derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects on several cancer cell lines, suggesting their potential use as chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
In a detailed enzymatic study, the compound was evaluated for its inhibitory effects on histone demethylases. The results demonstrated a significant reduction in enzymatic activity, supporting its role as a potential therapeutic agent for epigenetic modulation .
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid: This compound also contains a pyridine ring and a carboxylic acid group but lacks the carbamoyl and methoxy groups.
Pyridine-3-methanol: This compound contains a pyridine ring and a hydroxymethyl group but lacks the carboxylic acid and carbamoyl groups.
N-(Pyridin-3-ylmethyl)carbamic acid: This compound contains a pyridine ring and a carbamoyl group but lacks the methoxy and carboxylic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and receptor signaling pathways, leading to various biological effects. Notably, it has been shown to inhibit certain enzymes, which may contribute to its therapeutic potential in treating various diseases .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on kinases and phosphatases, which are critical in cancer and inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for these interactions suggest significant potency, making it a candidate for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal insights into how structural modifications can enhance or diminish biological activity. Variations in the substituents on the pyridine ring and the carboxylic acid moiety have been systematically evaluated to optimize potency and selectivity against target enzymes .
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyridine | Increased potency against kinases |
| Hydroxyl group addition | Enhanced solubility and bioavailability |
| Alteration of the carboxylic acid | Changes in enzyme binding affinity |
Case Studies
- Antibacterial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL, demonstrating its potential as an antibacterial agent .
- Cancer Treatment : In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting that it may act as an effective anticancer agent through kinase inhibition .
Q & A
Q. What are the recommended synthetic strategies for preparing 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid?
A multi-step approach is typically employed:
- Step 1 : Substitution reactions under alkaline conditions using pyridine derivatives and halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) to generate key intermediates like N-(3-chloro-4-(pyridylmethoxy)nitrobenzene .
- Step 2 : Reduction under acidic conditions with iron powder to yield aniline derivatives .
- Step 3 : Condensation with cyanoacetic acid or related carboxylic acids using coupling agents (e.g., DCC or EDC) .
- Purification : Column chromatography or recrystallization, validated via HPLC and for structural confirmation .
Q. How can researchers ensure accurate structural characterization of this compound?
- Analytical Techniques :
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
Q. What methodologies are used to assess metabolic stability and metabolite identification?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Assays : Test analogs in HDAC inhibition assays or kinase profiling panels to correlate structural changes with activity .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- GHS Classification : Category 2 for eye irritation (H319) and respiratory irritation (H335) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
- Emergency Measures :
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
